molecular formula C18H19N3O2S B2774849 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide CAS No. 2034374-32-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2774849
CAS No.: 2034374-32-6
M. Wt: 341.43
InChI Key: QFGZIOMINMHBBB-UHFFFAOYSA-N
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Description

“N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a pyrazole ring and a benzo[b]thiophene moiety.


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various chemical reactions. For instance, the tetrahydropyran ring can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . The pyrazole ring can be formed through a variety of methods, including the reaction of hydrazines with 1,3-diketones . The benzo[b]thiophene moiety can be synthesized through several methods, including the Gewald reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzo[b]thiophene moiety is a fused ring system containing a benzene ring and a thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the tetrahydropyran ring can undergo a variety of reactions, including acid-catalyzed hydrolysis . The pyrazole ring can participate in various reactions, including Suzuki coupling reactions .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • The synthesis and characterization of benzo[b]thiophene derivatives, which share structural similarities with the specified compound, have been explored for their wide spectrum of pharmacological properties. These molecules are considered significant in synthetic medicinal chemistry due to their diverse biological activities. Compounds such as thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles, yielding derivatives like pyrazole and isoxazole, among others. This research underscores the versatility of benzo[b]thiophene compounds in heterocyclic synthesis, offering insights into potential applications of the specified compound in creating novel heterocyclic molecules (Mohareb et al., 2004).

Potential Pharmacological Activities

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including structures similar to the specified compound, have been designed and synthesized targeting co-activator associated arginine methyltransferase 1 (CARM1). The potency of these inhibitors was influenced by the nature of the heteroaryl fragment, indicating potential pharmacological applications. The thiophene analogues, in particular, were found to be superior to other heteroaryl-based inhibitors, suggesting the importance of the thiophene moiety in enhancing biological activity (Allan et al., 2009).

Chemical Methodology and Molecular Design

  • Research into the synthesis, spectral characterization, and crystal structure studies of pyrazole derivatives incorporating thiophene moieties has been conducted. These studies not only provide a foundation for understanding the chemical and physical properties of such compounds but also highlight the importance of detailed structural analysis in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Kumara et al., 2018).

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGZIOMINMHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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